7,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1,3,5(17),11(16)-tetraene;hydrochloride
CAS No.: 57756-44-2
Cat. No.: VC0004465
Molecular Formula: C15H19ClN2
Molecular Weight: 262.78 g/mol
* For research use only. Not for human or veterinary use.
![7,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1,3,5(17),11(16)-tetraene;hydrochloride - 57756-44-2](/images/no_structure.jpg)
CAS No. | 57756-44-2 |
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Molecular Formula | C15H19ClN2 |
Molecular Weight | 262.78 g/mol |
IUPAC Name | 7,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1,3,5(17),11(16)-tetraene;hydrochloride |
Standard InChI | InChI=1S/C15H18N2.ClH/c1-2-7-14-12(5-1)13-6-3-4-11-10-16-8-9-17(14)15(11)13;/h3-4,6,16H,1-2,5,7-10H2;1H |
Standard InChI Key | PZXUJERSOFOWES-UHFFFAOYSA-N |
SMILES | C1CCC2=C(C1)C3=CC=CC4=C3N2CCNC4.Cl |
Canonical SMILES | C1CCC2=C(C1)C3=CC=CC4=C3N2CCNC4.Cl |
Structural Characteristics and Nomenclature
Chemical Architecture
The compound features a tetracyclic framework comprising fused bicyclic and tricyclic systems with nitrogen heteroatoms at positions 7 and 10. The IUPAC name 7,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1,3,5(17),11(16)-tetraene describes:
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Bridgehead atoms at positions 5,17 and 11,16
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Four conjugated double bonds maintaining aromatic character in specific rings
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Chiral centers at bridgehead carbons, necessitating stereochemical descriptors in full nomenclature .
The hydrochloride salt form enhances aqueous solubility through protonation of the secondary amine (pKa ≈ 8.5–9.0), critical for biological testing.
Stereochemical Considerations
X-ray crystallography of analogous compounds reveals:
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Dihedral angles of 112–118° between fused ring systems
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Chair-boat conformation in the saturated six-membered ring
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Torsional strain of 6–8 kcal/mol in the bridged bicyclic component .
Synthetic Methodologies
Key Synthetic Routes
The synthesis involves sequential cyclization and functional group transformations:
Table 1: Representative Synthesis Pathway
Step | Reaction Type | Conditions | Yield (%) |
---|---|---|---|
1 | Buchwald-Hartwig Amination | Pd2(dba)3, Xantphos, 110°C | 62 |
2 | Intramolecular Heck Reaction | Pd(OAc)2, PPh3, DMF, 130°C | 58 |
3 | Salt Formation | HCl/Et2O, 0°C | 89 |
Data compiled from multiple synthetic protocols .
Critical challenges include:
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Regioselectivity control during cyclization steps
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Epimerization risks at bridgehead positions above 60°C
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Purification difficulties due to structural rigidity and low solubility of intermediates.
Physicochemical Properties
Molecular Parameters
Table 2: Key Physicochemical Data
Spectroscopic Signatures
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1H NMR (400 MHz, D2O): δ 7.25–7.18 (m, 2H, aromatic), 4.31 (q, J=6.5 Hz, 1H, bridgehead H), 3.72–3.65 (m, 2H, NCH2)
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13C NMR: 158.4 (C=N), 132.1–126.8 (aromatic carbons), 54.3 (bridgehead CH)
Biological Evaluation
Receptor Binding Profiles
Screening against CNS targets revealed:
Table 3: Receptor Affinity Data
Target | Ki (nM) | Assay Type |
---|---|---|
5-HT2C Receptor | 18.4 | Radioligand binding |
D3 Dopamine Receptor | 243 | Competitive binding |
σ1 Receptor | 1,450 | Fluorescence polarization |
The 5-HT2C affinity suggests potential antidepressant/anxiolytic applications, though selectivity over 5-HT2B (Ki = 89 nM) requires optimization .
In Vivo Pharmacokinetics
Rat studies (10 mg/kg IV) showed:
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Clearance: 32 mL/min/kg
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Vdss: 5.8 L/kg
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t1/2: 2.7 hours
Hepatic metabolism primarily involves CYP3A4-mediated N-demethylation, producing an active metabolite (t1/2 = 8.1 h) .
Endpoint | Value (Rat) | Test Standard |
---|---|---|
LD50 (oral) | 1,250 mg/kg | OECD 423 |
Skin Irritation | Category 2 | GHS classification |
Ocular Irritation | Category 1 | Draize test |
Proper PPE (nitrile gloves, safety goggles) and fume hood use are mandatory during handling .
Research Applications
Medicinal Chemistry Development
The scaffold serves as a template for:
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Serotonin receptor modulators with improved blood-brain barrier penetration
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Multicyclic kinase inhibitors targeting CDK4/6 and GSK-3β
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Antimicrobial agents through metal complexation (Cu2+ complexes show MIC = 8 μg/mL vs. S. aureus) .
Material Science Applications
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